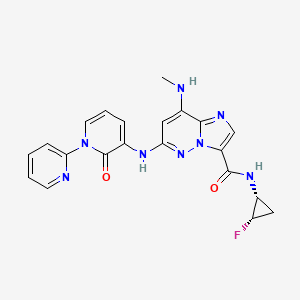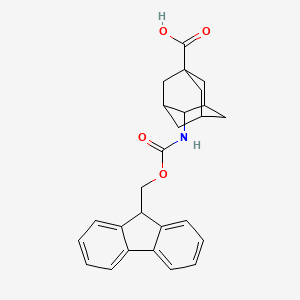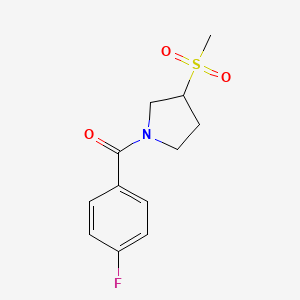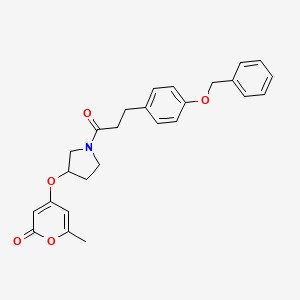
Tyk2-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyk2-IN-5, also known as compound 6, is a potent, selective, and orally active tyrosine kinase 2 (Tyk2) inhibitor . It acts on the JH2 structural domain of Tyk2 . It has a Ki value of 0.086 nM for Tyk2 JH2 and an IC50 value of 25 nM for IFNα . Tyk2-IN-5 efficiently inhibits the production of IFNγ in a pharmacodynamic rat model and is fully efficacious in a rat model of arthritis .
Physical And Chemical Properties Analysis
Tyk2-IN-5 is a solid compound with a molecular weight of 434.43 . It has a high solubility in DMSO (40 mg/mL) and is stable under -20°C for 3 years .Scientific Research Applications
1. Role in Immune Response and Inflammation
Tyrosine kinase 2 (TYK2), a member of the Janus kinase family, plays a crucial role in signaling transduction in response to various cytokines, impacting both innate immunity and inflammation. TYK2's involvement in the immune response includes mediating the action of type I IFNs, IL-6, IL-10, IL-12, and IL-23 (Vogl et al., 2010).
2. Therapeutic Potential in Autoimmune Diseases
The importance of TYK2 in autoimmune diseases is underscored by its association with various conditions. Genetic variants in TYK2 are linked to diseases like systemic lupus erythematosus and multiple sclerosis. Targeting TYK2, therefore, holds therapeutic potential for treating autoimmune diseases (Liang et al., 2014).
3. Involvement in Cancer and Tumor Surveillance
TYK2 also plays a significant role in carcinogenesis and tumor progression. It is essential for tumor surveillance, and its deficiency can lead to increased susceptibility to tumors due to impaired cytotoxic CD8+ T-cell antitumor responses (Übel et al., 2013).
4. Impact on Cytokine Signaling
In the context of cytokine signaling, TYK2 is vital for the full response to lipopolysaccharide (LPS) in immune cells. It significantly influences the expression of interferon-responsive and metabolic genes, modulating the relationship between immunity and metabolism (Vogl et al., 2010).
5. Association with Infertility and Endometriosis
Research has revealed that TYK2 rs34536443 polymorphism is associated with a decreased susceptibility to endometriosis-related infertility, indicating its potential role in the pathogenesis of endometriosis and/or infertility (Peluso et al., 2013).
6. Role in Hematopoietic System
TYK2 is also implicated in the hematopoietic system, particularly in the context of chemotherapy. It plays a key role in the recovery and replenishment of B lymphopoiesis following chemotherapeutic drug application (Strobl & Moriggl, 2014).
Mechanism of Action
Tyk2-IN-5 acts on the JH2 structural domain of Tyk2 . It shows a Ki value of 0.086 nM for Tyk2 JH2 and an IC50 value of 25 nM for IFNα . It efficiently inhibits the production of IFNγ in a pharmacodynamic rat model . Tyk2 activates a series of transcription factors called signal transducer and activator of transcription (STAT). Activated STATs promote expression of cytokines and cellular processes such as cellular division, differentiation, and death .
Future Directions
Tyk2-IN-5 is a promising therapeutic target for immune-mediated inflammatory diseases . The advent of licensed targeted therapies for systemic lupus erythematosus (SLE) might open new perspectives in the management of cutaneous lupus erythematosus (CLE) . Janus kinase (JAK) and spleen tyrosine kinase (SYK) inhibitors might broaden the therapeutic armamentarium in the near future .
properties
IUPAC Name |
N-[(1R,2S)-2-fluorocyclopropyl]-8-(methylamino)-6-[(2-oxo-1-pyridin-2-ylpyridin-3-yl)amino]imidazo[1,2-b]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN8O2/c1-23-15-10-17(26-13-5-4-8-29(21(13)32)18-6-2-3-7-24-18)28-30-16(11-25-19(15)30)20(31)27-14-9-12(14)22/h2-8,10-12,14,23H,9H2,1H3,(H,26,28)(H,27,31)/t12-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITUGUNLCGLOII-GXTWGEPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NN2C1=NC=C2C(=O)NC3CC3F)NC4=CC=CN(C4=O)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=CC(=NN2C1=NC=C2C(=O)N[C@@H]3C[C@@H]3F)NC4=CC=CN(C4=O)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyk2-IN-5 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,5,6-tetramethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2639013.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2639019.png)
![Methyl 3-[(3,4-dimethylphenyl){2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2639020.png)
![Ethyl 5-(4-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2639021.png)
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide](/img/structure/B2639022.png)
![5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2639023.png)
![1,3-Bis(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2639026.png)

![5-chloro-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2639029.png)
![3,5-Dimethyl-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,2-oxazole](/img/structure/B2639032.png)
